

An In-Depth Technical Guide to Desapioplatycodin D (CAS Number: 78763-58-3)

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Compound of Interest

Compound Name: **Desapioplatycodin D**

Cat. No.: **B15231142**

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A Note on Available Data: Scientific literature with detailed experimental data and protocols specifically for **Desapioplatycodin D** (CAS 78763-58-3) is limited. Much of the in-depth research on biological activity and mechanisms of action has been conducted on the closely related triterpenoid saponin, Platycodin D. This guide will present the available information for **Desapioplatycodin D** and supplement it with data from Platycodin D as a close structural and functional analogue, with clear indications of which compound the data pertains to. This approach provides a comprehensive overview for researchers, though direct experimental validation for **Desapioplatycodin D** is recommended.

Introduction

Desapioplatycodin D is a triterpenoid saponin, a class of natural products known for their complex structures and diverse biological activities.^[1] It is derived from the roots of *Platycodon grandiflorum*, a plant with a long history of use in traditional medicine.^[2] Emerging research has highlighted the potential of **Desapioplatycodin D** and its analogues as therapeutic agents, particularly in the fields of oncology and immunology, owing to their anti-inflammatory, antioxidant, and anti-tumor properties.^[2] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of **Desapioplatycodin D**, with a focus on its potential applications in drug development.

Chemical and Physical Properties

Desapioplatycodin D is a white to off-white crystalline powder.^[2] It is characterized by a six-membered ring triterpene saponin structure with a significant molecular weight.^[2] Its solubility

profile indicates good solubility in polar solvents like methanol and water, but it is insoluble in nonpolar solvents such as petroleum ether and chloroform.[2]

Property	Value	Reference(s)
CAS Number	78763-58-3	[3]
Molecular Formula	C ₅₂ H ₈₄ O ₂₄	[3]
Molecular Weight	1093.22 g/mol	[4]
Appearance	White to off-white powder	[2]
Melting Point	231-235°C	
Solubility	Soluble in water and methanol; insoluble in petroleum ether and chloroform.	[2]
pKa (Predicted)	12.76 ± 0.70	[4]
Storage Condition	2-8°C	

Biological Activities and Mechanisms of Action

Desapioplatycodin D has demonstrated a range of pharmacological activities, with its anti-tumor and anti-inflammatory effects being the most prominent.[2]

Anti-Tumor Activity

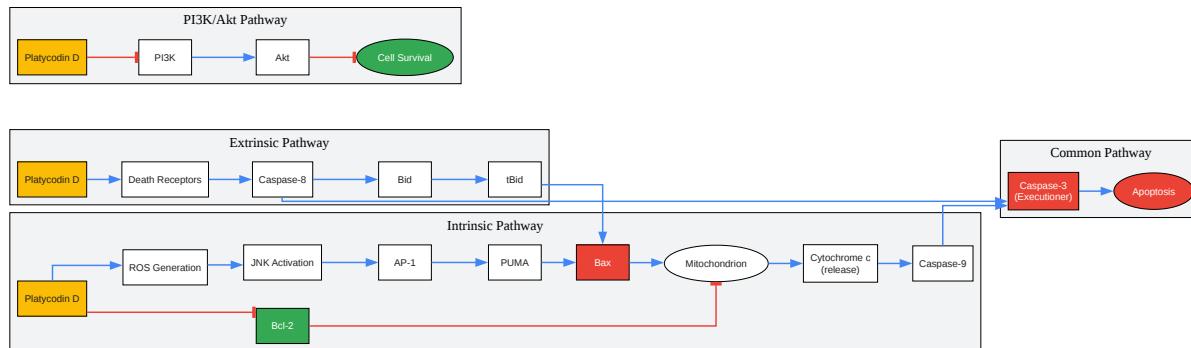
The anti-cancer properties of the closely related Platycodin D have been extensively studied, and it is plausible that **Desapioplatycodin D** shares similar mechanisms. The primary anti-tumor effects are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Platycodin D has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This process involves the modulation of key regulatory proteins, including the Bcl-2 family and caspases. Specifically, treatment with Platycodin D leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane

potential, leading to the release of cytochrome c into the cytoplasm.[6][7] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6]

Several key signaling pathways are implicated in the pro-apoptotic effects of Platycodin D.

- PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often overactive in cancer. Platycodin D has been shown to inhibit the activation of this pathway, leading to decreased cell proliferation and survival.[8][9] Inhibition of Akt phosphorylation is a key event in this process.[9]
- JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated in response to cellular stress and can promote apoptosis. Platycodin D treatment has been demonstrated to activate the JNK pathway, leading to the downstream activation of pro-apoptotic transcription factors like AP-1 and the upregulation of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis).[6][10]

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Caption: Apoptotic signaling pathways modulated by Platycodin D.

Anti-Inflammatory Activity

Desapioplatycodin D is reported to have anti-inflammatory properties.^[2] Studies on Platycodin D show that it can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β) in lipopolysaccharide (LPS)-stimulated cells.^{[11][12]} The mechanism underlying this effect involves the inhibition of the NF- κ B signaling pathway, a key regulator of the inflammatory response.^[11]

Quantitative Data

The following tables summarize the available quantitative data for Platycodin D. It is important to reiterate that these values are for a related compound and should be considered indicative for **Desapioplatycodin D**.

Table 1: In Vitro Anti-Cancer Activity of Platycodin D (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time (h)	Reference(s)
A549	Lung Cancer	Not specified, but effective	Not specified	[13]
HCT116	Colorectal Cancer	Not specified, but effective	Not specified	[14]
LoVo	Colorectal Cancer	Not specified, but effective	Not specified	[14]
NOZ	Gallbladder Cancer	Not specified, but effective	Not specified	[6]
GBC-SD	Gallbladder Cancer	Not specified, but effective	Not specified	[6]
RL95-2	Endometrial Cancer	Not specified, but effective	Not specified	[8]
PC-3	Prostate Cancer	Not specified, but effective	Not specified	[7]
U251	Glioma	16.3, 40.8, 81.6, 163.2 (concentrations tested)	48	[9]

Table 2: Pharmacokinetic Parameters of Platycodin D in Rats

Administration Route	Dose	C _{max} (ng/mL)	T _{max} (h)	AUC (ng·h/mL)	T _{1/2} (h)	Oral Bioavailability (%)	Reference(s)
Oral (Platycodin D)	500 mg/kg	Not specified	Not specified	Not specified	Not specified	0.29	[15]
Intravenous (Platycodin D)	25 mg/kg	Not specified	Not specified	Not specified	Not specified	-	[15]
Oral (3% PD extract)	500 mg/kg	Not specified	Not specified	Not specified	Not specified	1.35 (for Platycodin D3)	[15]

Experimental Protocols

The following are detailed, standardized protocols for key experiments relevant to the study of **Desapioplatycodin D**. These are intended as comprehensive templates that can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **Desapioplatycodin D** on cancer cell lines.

Materials:

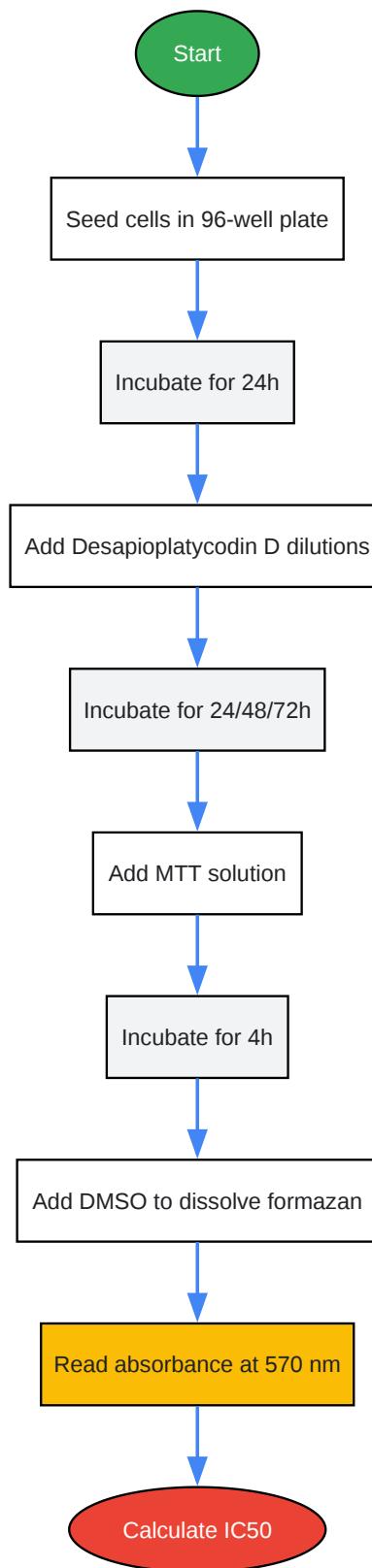
- 96-well plates
- Cancer cell line of interest
- Complete cell culture medium
- **Desapioplatycodin D** (dissolved in a suitable solvent, e.g., DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **Desapioplatycodin D** in culture medium.
- After 24 hours, remove the medium from the wells and add 100 μ L of the **Desapioplatycodin D** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After 4 hours, carefully remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) \times 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

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